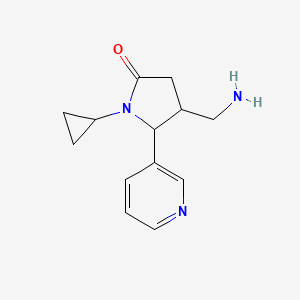
1-(7-Methoxyquinolin-8-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Methoxyquinolin-8-yl)propan-1-ol is a chemical compound with the molecular formula C13H15NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methoxyquinolin-8-yl)propan-1-ol typically involves the reaction of 7-methoxyquinoline with propanal in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: Acidic or basic catalysts can be used.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Solvent: Common solvents include ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for large-scale production.
化学反応の分析
Types of Reactions: 1-(7-Methoxyquinolin-8-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the desired substitution, but may include the use of strong acids or bases.
Major Products Formed:
Oxidation: Formation of 1-(7-Methoxyquinolin-8-yl)propan-1-one.
Reduction: Formation of 1-(7-Methoxyquinolin-8-yl)propan-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-(7-Methoxyquinolin-8-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Possible use in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(7-Methoxyquinolin-8-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and hydroxyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
類似化合物との比較
- 1-(7-Hydroxyquinolin-8-yl)propan-1-ol
- 1-(7-Methoxyquinolin-8-yl)butan-1-ol
- 1-(7-Methoxyquinolin-8-yl)ethan-1-ol
Comparison: 1-(7-Methoxyquinolin-8-yl)propan-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer specific chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles, making it suitable for distinct applications.
特性
分子式 |
C13H15NO2 |
|---|---|
分子量 |
217.26 g/mol |
IUPAC名 |
1-(7-methoxyquinolin-8-yl)propan-1-ol |
InChI |
InChI=1S/C13H15NO2/c1-3-10(15)12-11(16-2)7-6-9-5-4-8-14-13(9)12/h4-8,10,15H,3H2,1-2H3 |
InChIキー |
XNBKTWOTXKGMCV-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=C(C=CC2=C1N=CC=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


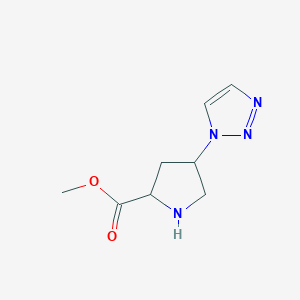


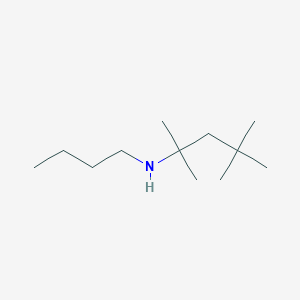

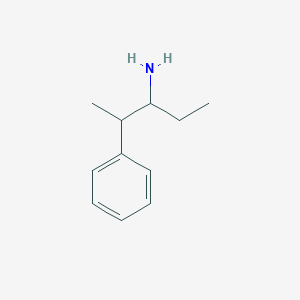
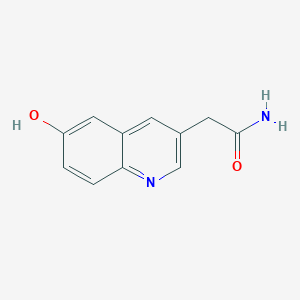
![5-(Difluoromethyl)-2-azaspiro[3.3]heptane](/img/structure/B13252334.png)
![1-[4-(Methylamino)cyclohexyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13252335.png)

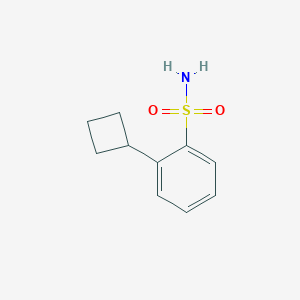
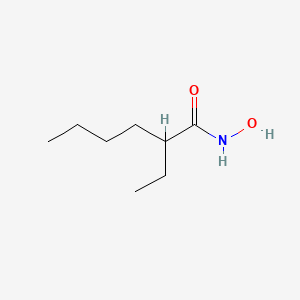
![2-[(4-Iodophenyl)methanesulfonyl]ethan-1-amine](/img/structure/B13252346.png)
